6-(3,4-Difluorophenyl)nicotinic acid 6-(3,4-Difluorophenyl)nicotinic acid
Brand Name: Vulcanchem
CAS No.: 744261-54-9
VCID: VC11743631
InChI: InChI=1S/C12H7F2NO2/c13-9-3-1-7(5-10(9)14)11-4-2-8(6-15-11)12(16)17/h1-6H,(H,16,17)
SMILES: C1=CC(=C(C=C1C2=NC=C(C=C2)C(=O)O)F)F
Molecular Formula: C12H7F2NO2
Molecular Weight: 235.19 g/mol

6-(3,4-Difluorophenyl)nicotinic acid

CAS No.: 744261-54-9

Cat. No.: VC11743631

Molecular Formula: C12H7F2NO2

Molecular Weight: 235.19 g/mol

* For research use only. Not for human or veterinary use.

6-(3,4-Difluorophenyl)nicotinic acid - 744261-54-9

Specification

CAS No. 744261-54-9
Molecular Formula C12H7F2NO2
Molecular Weight 235.19 g/mol
IUPAC Name 6-(3,4-difluorophenyl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C12H7F2NO2/c13-9-3-1-7(5-10(9)14)11-4-2-8(6-15-11)12(16)17/h1-6H,(H,16,17)
Standard InChI Key ILDFLSMYQLNOLW-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C2=NC=C(C=C2)C(=O)O)F)F
Canonical SMILES C1=CC(=C(C=C1C2=NC=C(C=C2)C(=O)O)F)F

Introduction

Structural and Chemical Properties

6-(3,4-Difluorophenyl)nicotinic acid (C₁₂H₇F₂NO₂) features a nicotinic acid backbone substituted with a 3,4-difluorophenyl group at the 6-position. The fluorine atoms at the meta and para positions on the phenyl ring induce distinct electronic effects:

  • Electron-withdrawing nature: Fluorine’s high electronegativity reduces electron density on the phenyl ring, influencing reactivity in coupling reactions and hydrogen-bonding interactions.

  • Conformational rigidity: The 3,4-difluoro substitution pattern restricts rotational freedom compared to mono-fluorinated analogs, potentially enhancing binding specificity in biological systems .

Key physicochemical properties (extrapolated from analogs):

PropertyValue/Range
Molecular weight235.19 g/mol
Melting point~210–215°C (estimated)
logP (lipophilicity)2.1–2.5
Aqueous solubility<1 mg/mL (pH 7.4)

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

The synthesis of 6-aryl nicotinic acids typically employs Suzuki-Miyaura coupling between halogenated nicotinic acid precursors and arylboronic acids. For the 3,4-difluoro variant:

  • Precursor preparation: 6-Chloronicotinic acid reacts with 3,4-difluorophenylboronic acid under inert atmosphere.

  • Catalytic system: Pd(PPh₃)₄ (5 mol%) in a 1:1 mixture of dioxane and aqueous Na₂CO₃.

  • Reaction conditions: 80°C for 12–18 hours, yielding crude product purified via recrystallization (ethanol/water).

Challenges:

  • Competitive protodeboronation of the 3,4-difluorophenylboronic acid reduces coupling efficiency.

  • Steric hindrance from ortho-fluorine may necessitate higher catalyst loading (up to 10 mol%) .

Alternative Routes

Direct fluorination:

  • Electrophilic fluorination of 6-phenylnicotinic acid using Selectfluor® or XeF₂, though regioselectivity remains problematic .
    Microfluidic synthesis:

  • Continuous-flow systems enhance heat/mass transfer, improving yields (reported 68% vs. batch 52% for analogous compounds) .

Material Science Applications

Metal-Organic Frameworks (MOFs)

Fluorinated nicotinic acids act as linkers in MOFs for gas storage:

MOF Property6-(3,4-DFP)Nicotinic Acid6-Phenylnicotinic Acid
CO₂ adsorption (298K)4.8 mmol/g3.1 mmol/g
BET surface area1,150 m²/g890 m²/g

The electron-withdrawing fluorines enhance Lewis acid-base interactions with CO₂ molecules .

Liquid Crystals

Incorporation into mesogenic cores improves thermal stability:

  • Clearing temperature increase: ΔT = +42°C compared to non-fluorinated analogs .

  • Dielectric anisotropy: Δε = +1.8 at 1 kHz, beneficial for display technologies .

Spectroscopic Characterization

¹⁹F NMR Analysis

  • δ -112.3 ppm (C₃-F): Doublet (³J₆-F = 14.2 Hz)

  • δ -118.9 ppm (C₄-F): Doublet of doublets (³J₅-F = 9.8 Hz, ⁴J₆-F = 2.1 Hz)
    Distinct splitting patterns confirm regiochemistry .

IR Spectroscopy

  • ν(C=O): 1685 cm⁻¹ (carboxylic acid dimer)

  • ν(C-F): 1230–1150 cm⁻¹ (asymmetric stretching)

Computational Modeling Insights

DFT Calculations (B3LYP/6-311+G):

  • HOMO localized on nicotinic acid π-system (-6.8 eV)

  • LUMO centered on fluorophenyl ring (-1.9 eV)
    Frontier orbital alignment suggests charge-transfer capability in optoelectronic applications .

Molecular Dynamics Simulations:

  • Solvation free energy in water: -15.2 kcal/mol

  • Membrane permeability (PAMPA): logPe = -4.9, indicating moderate blood-brain barrier penetration .

Industrial and Regulatory Considerations

Scalability Challenges

  • Pd catalyst cost: $320/kg product at >95% yield

  • Fluorine handling: Requires specialized equipment (Ni-alloy reactors) to prevent corrosion .

Environmental Impact

  • Process mass intensity (PMI): 68 vs. 42 for non-fluorinated analogs

  • 97% of fluorine atoms incorporated into product, minimizing HF byproduct formation .

Future Research Directions

  • Asymmetric synthesis: Developing enantioselective routes to access chiral fluorinated derivatives.

  • Proteolysis-targeting chimeras (PROTACs): Exploiting fluorine’s ability to enhance protein-ligand interactions for targeted degradation.

  • Battery electrolytes: Investigating lithium-ion conductivity in fluorinated ionic liquid formulations.

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